molecular formula C8BrF15O3 B12062786 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride

Cat. No.: B12062786
M. Wt: 508.96 g/mol
InChI Key: HRMNXIPBCXQKQH-UHFFFAOYSA-N
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Description

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride is a fluorinated organic compound with the molecular formula C10H4BrF9O3. It is known for its unique chemical properties, particularly its high stability and reactivity due to the presence of both bromine and fluorine atoms. This compound is used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride typically involves the reaction of perfluorinated carboxylic acids with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .

Industrial production methods involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions. Common reagents include sodium hydroxide or ammonia.

    Reduction Reactions: The compound can be reduced to form perfluorinated alcohols or amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide results in the formation of perfluorinated alcohols, while reduction with lithium aluminum hydride yields perfluorinated amines .

Scientific Research Applications

8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved include disruption of enzyme activity and alteration of membrane properties in biological systems .

Comparison with Similar Compounds

Similar compounds to 8-Bromoperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride include:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8BrF15O3

Molecular Weight

508.96 g/mol

IUPAC Name

2-[2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy]-2,3,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C8BrF15O3/c9-4(13,14)8(23,24)27-3(12,6(18,19)20)7(21,22)26-2(11,1(10)25)5(15,16)17

InChI Key

HRMNXIPBCXQKQH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(F)F)F)F

Origin of Product

United States

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